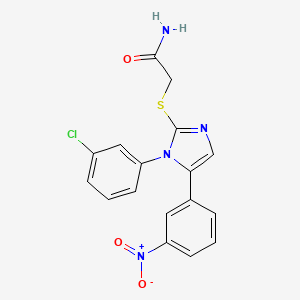
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate to form the imidazole ring. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The thioacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of 2-((1-(3-chlorophenyl)-5-(3-aminophenyl)-1H-imidazol-2-yl)thio)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Thiol and acetic acid.
科学的研究の応用
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring allows for potential coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 2-(3-chlorophenyl)-3-(2-nitrophenyl)acrylonitrile
- 3-(2-chloro-3-methoxyphenyl)-N-(2-nitrophenyl)propanamide
Uniqueness
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its functional groups and the imidazole ring, which provides distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (thioacetamide) groups further enhances its versatility in chemical reactions and applications.
生物活性
The compound 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of chlorophenyl and nitrophenyl substituents on the imidazole ring, suggests a promising profile for various pharmacological applications.
- Molecular Formula : C15H12ClN3O2S
- Molecular Weight : 331.78 g/mol
- CAS Number : 1235052-90-0
The mechanism of action of this compound involves its interaction with biological targets, particularly enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may undergo redox reactions within biological systems, contributing to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. In vitro tests indicate significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound exhibits moderate to good antimicrobial activity, comparable to established antibiotics .
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives have also been investigated. Studies show that compounds with similar structures can significantly reduce the expression of pro-inflammatory markers such as iNOS and COX-2:
- iNOS mRNA Expression : Decreased significantly upon treatment with imidazole derivatives.
- COX-2 Protein Levels : Notably reduced compared to control groups.
This suggests that this compound may possess anti-inflammatory properties that warrant further investigation .
Enzyme Inhibition
In a detailed structure-activity relationship (SAR) analysis, it was found that the compound exhibited inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism:
| Compound | IC50 (µM) |
|---|---|
| Acarbose (standard drug) | 100 |
| This compound | 60.03 ± 0.82 |
This indicates that the compound is a potent inhibitor and could be a candidate for further development in diabetes management .
Case Studies
A recent study synthesized several derivatives of imidazole and evaluated their biological activities. Among these, compounds bearing amide functionalities showed enhanced inhibitory effects against α-glucosidase compared to their counterparts without such groups. The presence of electron-withdrawing groups like nitro also played a crucial role in enhancing biological activity .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-12-4-2-5-13(8-12)21-15(9-20-17(21)26-10-16(19)23)11-3-1-6-14(7-11)22(24)25/h1-9H,10H2,(H2,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTYRGSAJWCUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













